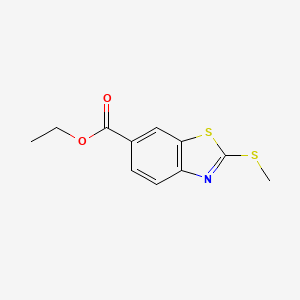
4-ethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyisoquinoline (4-EIQ) is an organic compound that is widely studied in the scientific research field. It is a heterocyclic compound, which means it contains a ring structure consisting of both carbon and nitrogen atoms. 4-EIQ is also a derivative of isoquinoline, which is an alkaloid found in many plants and animals. 4-EIQ is highly versatile and has a wide range of applications in both synthetic and biological research.
科学研究应用
4-ethoxyisoquinoline has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various heterocyclic compounds. It is also used as an inhibitor of certain enzymes, such as the enzyme tyrosine hydroxylase. 4-ethoxyisoquinoline is also used in the synthesis of drugs, such as the anticonvulsant lamotrigine. Additionally, 4-ethoxyisoquinoline is used in the synthesis of various polymers and pharmaceuticals.
作用机制
The mechanism of action of 4-ethoxyisoquinoline is not fully understood. However, it is believed that 4-ethoxyisoquinoline acts as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This enzyme is involved in the synthesis of dopamine, a neurotransmitter that is involved in many neurological processes. It is thought that 4-ethoxyisoquinoline inhibits the enzyme, thereby reducing the production of dopamine and leading to a decrease in certain neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethoxyisoquinoline are not fully understood. However, some studies have suggested that 4-ethoxyisoquinoline may act as an inhibitor of certain enzymes, such as tyrosine hydroxylase. This enzyme is involved in the synthesis of dopamine, a neurotransmitter that is involved in many neurological processes. As such, it is thought that 4-ethoxyisoquinoline may reduce the production of dopamine and lead to a decrease in certain neurological processes. Additionally, 4-ethoxyisoquinoline has been shown to have anticonvulsant effects in animal models.
实验室实验的优点和局限性
The advantages of using 4-ethoxyisoquinoline in laboratory experiments include its low cost, availability, and versatility. Additionally, 4-ethoxyisoquinoline is relatively easy to synthesize and is often used as a starting material for the synthesis of various heterocyclic compounds. The main limitation of using 4-ethoxyisoquinoline in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
There are several potential future directions for the research of 4-ethoxyisoquinoline. One potential direction is to further investigate the mechanism of action of 4-ethoxyisoquinoline and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-ethoxyisoquinoline, such as its potential use as an anticonvulsant. Finally, further research could be conducted to explore the potential use of 4-ethoxyisoquinoline in the synthesis of various polymers and pharmaceuticals.
合成方法
4-ethoxyisoquinoline can be synthesized from a variety of starting materials. One of the most common methods is the reaction of ethyl acetoacetate with a base such as sodium ethoxide in the presence of a catalyst. This reaction yields 4-ethoxyisoquinoline as the main product. Other methods include the reaction of benzaldehyde with dimethylformamide, the reaction of ethyl acetoacetate with sodium ethoxide in the presence of a catalyst, and the reaction of ethyl acetoacetate with formic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-ethoxyisoquinoline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-ethoxybenzoic acid", "ethyl iodide", "sodium hydroxide", "sodium ethoxide", "acetic anhydride", "ammonium chloride", "sulfuric acid", "sodium nitrite", "isoquinoline" ], "Reaction": [ "Step 1: Conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride", "Step 2: Reaction of 2-ethoxybenzoyl chloride with isoquinoline in the presence of sodium ethoxide to form 4-ethoxy-2-(2-ethoxyphenyl)isoquinoline", "Step 3: Reduction of 4-ethoxy-2-(2-ethoxyphenyl)isoquinoline using sodium borohydride to form 4-ethoxyisoquinoline", "Optional Step 4: Purification of 4-ethoxyisoquinoline using recrystallization or column chromatography" ] } | |
CAS 编号 |
7102-03-6 |
产品名称 |
4-ethoxyisoquinoline |
分子式 |
C11H11NO |
分子量 |
173.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



